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molecular formula C11H14N2S B066573 1-Benzylpiperazine-2-thione CAS No. 190953-80-1

1-Benzylpiperazine-2-thione

Cat. No. B066573
M. Wt: 206.31 g/mol
InChI Key: MYWKXLZYJQXRTN-UHFFFAOYSA-N
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Patent
US05998415

Procedure details

To a solution of 1-benzyl-4-(tert-butyloxycarbonyl)piperazin-2-thione (925 mg, 3.02 mmol) in CH2Cl2 (25 mL) was added trifluoroacetic acid (2.5 mL). The mixture was stirred at room temperature, under nitrogen, for 2 h. The solvent was evaporated and the residue azeotroped with toluene (2×10 mL). The residue was partitioned between CH2Cl2 (2×50 mL) and Na2CO3 solution (10% (w/v), 40 mL). The combined organic layers were dried Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5) to afford the title compound (539 mg, 87%) as a pale orange solid. mp. 70-73° C. 1H NMR (250 MHz, CDCl3) δ3.11-3.16 (2H, m), 3.29-3.33 (2H, m), 4.10 (2H, s), 5.31 (2H, s), 7.30-7.37 (5H, m). MS (ES+) (207, M+1).
Name
1-benzyl-4-(tert-butyloxycarbonyl)piperazin-2-thione
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][C:9]1=[S:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][C:9]1=[S:21])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-benzyl-4-(tert-butyloxycarbonyl)piperazin-2-thione
Quantity
925 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)=S
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature, under nitrogen, for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CH2Cl2 (2×50 mL) and Na2CO3 solution (10% (w/v), 40 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with CH2Cl2 :MeOH (95:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 539 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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